REACTION_CXSMILES
|
[CH:1]([NH2:14])([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:15][Si:16]([CH2:19]Cl)([CH3:18])[CH3:17]>C(#N)C>[C:2]1([CH:1]([C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=2)[NH:14][CH2:15][Si:16]([CH3:19])([CH3:18])[CH3:17])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(C1=CC=CC=C1)N
|
Name
|
|
Quantity
|
8.39 g
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)CCl
|
Name
|
|
Quantity
|
105 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
Then the mixture was concentrated under vacuum at 70° C. with a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
to remove all volatiles
|
Type
|
ADDITION
|
Details
|
The white residue was mixed with n-heptane (150 ml)
|
Type
|
FILTRATION
|
Details
|
filtered over a glass
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
WASH
|
Details
|
The salt residue was washed with n-heptane (2×25 ml)
|
Type
|
CONCENTRATION
|
Details
|
The combined heptane filtrates were concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
to give the crude product as a clear, slightly yellow oil (23 g; >100%)
|
Type
|
CUSTOM
|
Details
|
Purification by chromatography on silica gel (700 ml)
|
Type
|
WASH
|
Details
|
eluting with n-heptane (2000 ml)
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(NC[Si](C)(C)C)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 20.4 mmol | |
AMOUNT: MASS | 5.5 g | |
YIELD: PERCENTYIELD | 30% | |
YIELD: CALCULATEDPERCENTYIELD | 29.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |